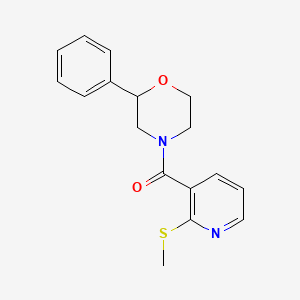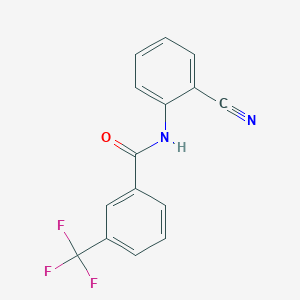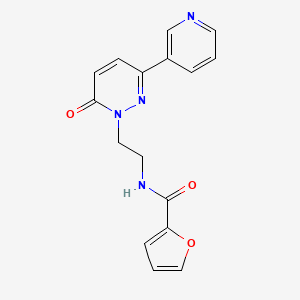![molecular formula C21H19NO4S B2495053 methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate CAS No. 900019-26-3](/img/structure/B2495053.png)
methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C21H19NO4S It is characterized by the presence of a thiophene ring, a phenoxy group, and an amido linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Amide Linkage: The reaction between 3-phenylpropanoic acid and 4-aminophenol to form 4-(3-phenylpropanamido)phenol.
Etherification: The reaction of 4-(3-phenylpropanamido)phenol with 3-bromothiophene-2-carboxylic acid methyl ester to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 3-[4-(3-phenylpropanamido)phenoxy]benzoate: Similar structure but with a benzoate group instead of a thiophene ring.
Methyl 3-[4-(3-phenylpropanamido)phenoxy]furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties
特性
IUPAC Name |
methyl 3-[4-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-25-21(24)20-18(13-14-27-20)26-17-10-8-16(9-11-17)22-19(23)12-7-15-5-3-2-4-6-15/h2-6,8-11,13-14H,7,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGRZVZRDQAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)

![2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide](/img/structure/B2494985.png)

![4-{[1-(3-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2494988.png)
![3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B2494991.png)

